molecular formula C14H12BrN B12971663 4-Bromo-2-phenylindoline

4-Bromo-2-phenylindoline

Cat. No.: B12971663
M. Wt: 274.15 g/mol
InChI Key: SFFXPMVQMCNYRH-UHFFFAOYSA-N
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Description

4-Bromo-2-phenylindoline is a heterocyclic organic compound that belongs to the indoline family. Indolines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals. The presence of a bromine atom at the 4-position and a phenyl group at the 2-position of the indoline ring imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-phenylindoline can be achieved through several methods. One common approach involves the intramolecular cyclization of 2-phenyl-4-bromoaniline under acidic conditions. Another method includes the use of nitroarenes as aryl nitrene precursors, which undergo intramolecular sp3 C-H amination to form the indoline ring .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments are crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-phenylindoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding indole derivatives.

    Reduction: Reduction reactions can convert the bromine atom to other functional groups.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indole derivatives, while substitution reactions can produce various substituted indolines.

Scientific Research Applications

4-Bromo-2-phenylindoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel pharmaceuticals.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-2-phenylindoline involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects .

Comparison with Similar Compounds

Uniqueness: 4-Bromo-2-phenylindoline is unique due to the combined presence of the bromine atom and the phenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H12BrN

Molecular Weight

274.15 g/mol

IUPAC Name

4-bromo-2-phenyl-2,3-dihydro-1H-indole

InChI

InChI=1S/C14H12BrN/c15-12-7-4-8-13-11(12)9-14(16-13)10-5-2-1-3-6-10/h1-8,14,16H,9H2

InChI Key

SFFXPMVQMCNYRH-UHFFFAOYSA-N

Canonical SMILES

C1C(NC2=C1C(=CC=C2)Br)C3=CC=CC=C3

Origin of Product

United States

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